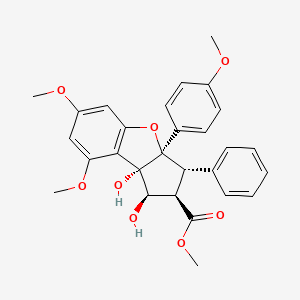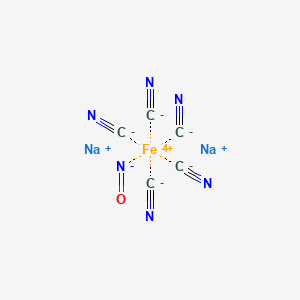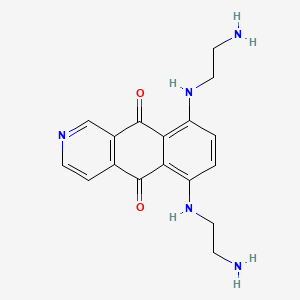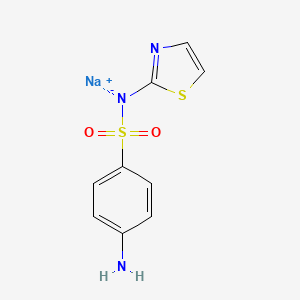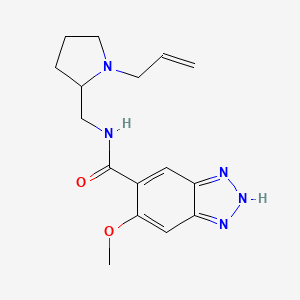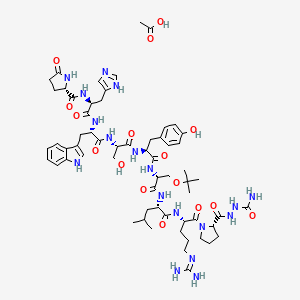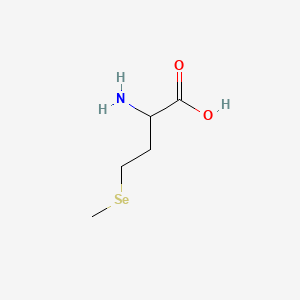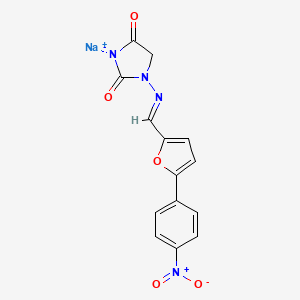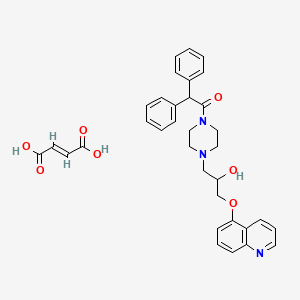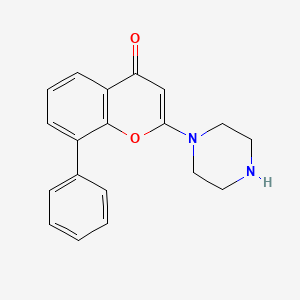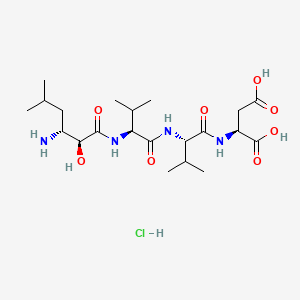![molecular formula C22H29OP B1662948 [[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene CAS No. 43077-30-1](/img/structure/B1662948.png)
[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene
説明
“[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene” is a monoterpenoid . It has a molecular formula of C22H29OP, a net charge of 0, an average mass of 340.440, and a mono-isotopic mass of 340.19560 .
Molecular Structure Analysis
The InChI string of “[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene” is InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 . This string represents the molecular structure of the compound.科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of DPO-1, also known as Diphenyl phosphine oxide-1:
Vascular Smooth Muscle Cell (VSMC) Physiology
A study suggested that DPO-1 sensitive K V 1.5 channels could contribute to the K V current in VSMC, which are involved in the control of arterial tone and its regulation by perivascular adipose tissue (PVAT) .
Immunology and Inflammation
DPO-1 has been investigated for its effect on Kv1.3 potassium channels and IL-2 secretion . Kv1.5 channel blockers often inhibit Kv1.3 channels, which are significant in T-cell activation and pro-inflammatory response regulation .
特性
IUPAC Name |
[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNGVCAHAIZEE-COPCDDAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616838 | |
| Record name | (+)-Neomenthyl diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene | |
CAS RN |
43077-30-1 | |
| Record name | [(1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43077-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPO-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043077301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Neomenthyl diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPO-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9LQP293GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Diphenyl phosphine oxide-1 (DPO-1)?
A1: DPO-1 is a potent inhibitor of the voltage-gated potassium channel Kv1.5 [, , , ].
Q2: How does DPO-1 interact with the Kv1.5 channel?
A2: DPO-1 exhibits voltage-, frequency-, and concentration-dependent inhibition of Kv1.5, suggesting an open-channel blocking mechanism [, , ]. This means it preferentially binds to the channel in its open state [].
Q3: What are the downstream effects of DPO-1 binding to Kv1.5?
A3: DPO-1 binding to Kv1.5 inhibits potassium efflux from cells []. This leads to prolongation of action potentials in atrial myocytes but not ventricular myocytes []. DPO-1 also affects the inactivation kinetics of Kv1.5, accelerating the inactivation rate and negatively shifting steady-state inactivation [].
Q4: What is the molecular formula and weight of DPO-1?
A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of DPO-1. A search of chemical databases would be required for this information.
Q5: Is there any spectroscopic data available for DPO-1?
A5: The provided abstracts do not contain specific spectroscopic data for DPO-1.
Q6: Do the research abstracts provide information about material compatibility, stability under various conditions, or catalytic properties of DPO-1?
A6: No, the provided abstracts focus mainly on DPO-1's interaction with ion channels, particularly Kv1.5, and its effects on cellular and physiological processes. Information regarding material compatibility, stability, and catalytic properties is not discussed.
Q7: Has computational chemistry been employed in DPO-1 research?
A8: While the abstracts don't provide detailed information on computational modeling of DPO-1, one study mentions using in silico analysis to identify potential miR-1 binding sites on the KCNA5 gene, which encodes the Kv1.5 channel []. This suggests that computational methods are likely employed in DPO-1 research, although specific details are not available in the provided texts.
Q8: What is known about the stability and formulation of DPO-1?
A8: The research abstracts primarily focus on the pharmacological effects of DPO-1 and do not provide details on its stability, formulation strategies, solubility, or bioavailability.
Q9: Do the abstracts provide information about SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, or toxicology of DPO-1?
A11: While some abstracts mention the use of DPO-1 in animal models and its potential for treating atrial fibrillation, they do not delve into specifics regarding SHE regulations, detailed PK/PD studies, comprehensive toxicity assessments, or the development of resistance. Some information on its efficacy in terminating atrial arrhythmia in animal models is available [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





